5-Amino-2-(trifluoromethyl)benzimidazole

Catalog No.
S749057
CAS No.
3671-66-7
M.F
C8H6F3N3
M. Wt
201.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-(trifluoromethyl)benzimidazole

CAS Number

3671-66-7

Product Name

5-Amino-2-(trifluoromethyl)benzimidazole

IUPAC Name

2-(trifluoromethyl)-3H-benzimidazol-5-amine

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7/h1-3H,12H2,(H,13,14)

InChI Key

CKEKFQLHCAZGSP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)NC(=N2)C(F)(F)F

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C(F)(F)F

Medicinal Chemistry:

-Amino-2-(trifluoromethyl)benzimidazole (5-ATFB) is a small molecule with diverse potential applications in medicinal chemistry. Its unique structure, containing both an amine and a trifluoromethyl group, allows it to interact with various biological targets. Research has explored its potential in the following areas:

  • Antimicrobial activity

    Studies have shown that 5-ATFB exhibits activity against various bacteria, fungi, and parasites. [, ] Its mechanism of action is still being investigated, but it is believed to involve disruption of cell membranes and inhibition of essential enzymes.

  • Anticancer properties

    5-ATFB has been shown to possess antiproliferative activity against various cancer cell lines. [, ] The exact mechanism of action is not fully understood, but it may involve multiple pathways, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.

  • Antiviral activity

    Recent research suggests that 5-ATFB may have potential against some viruses, including influenza A and hepatitis C. [, ] Further studies are needed to confirm its efficacy and elucidate its mechanism of action.

Material Science:

The unique properties of 5-ATFB, such as its thermal stability and chemical resistance, make it a potential candidate for various material science applications. These include:

  • Organic light-emitting diodes (OLEDs)

    5-ATFB has been studied as a potential dopant material in OLEDs due to its ability to emit light and improve device performance. []

  • Polymer synthesis

    Researchers are exploring the use of 5-ATFB as a building block for the synthesis of functional polymers with specific properties, such as improved thermal stability and electrical conductivity. []

Other Applications:

-ATFB is also being investigated for its potential applications in other areas, such as:

  • Agriculture: As a fungicide or insecticide due to its antimicrobial activity.
  • Environmental remediation: For the degradation of pollutants due to its potential interaction with various environmental contaminants.

5-Amino-2-(trifluoromethyl)benzimidazole is an organic compound characterized by the presence of a benzimidazole ring substituted with an amino group and a trifluoromethyl group. Its chemical formula is C8H6F3N3C_8H_6F_3N_3 and it has a molecular weight of approximately 201.15 g/mol. This compound is notable for its potential applications in pharmaceuticals and materials science due to the unique properties imparted by the trifluoromethyl group, which enhances lipophilicity and biological activity .

Currently, there is no scientific research readily available detailing the specific mechanism of action of 5-F3T-AB. However, due to its structural similarity to other benzimidazoles, it might possess various potential mechanisms depending on the context. Some benzimidazoles can act as enzyme inhibitors, disrupt cell signaling pathways, or interact with nucleic acids [].

Information on the safety hazards of 5-F3T-AB is limited in scientific literature. However, benzimidazoles can exhibit a range of toxicities depending on the specific compound. Some may be irritating to the skin, eyes, and respiratory system. It's important to handle any unknown compound with caution and consult safety data sheets (SDS) for similar benzimidazoles if available [].

Typical of amines and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group influences the reactivity of the aromatic ring, making it susceptible to electrophilic attack.
  • Condensation Reactions: It can also participate in condensation reactions to form more complex structures, particularly in the presence of carbonyl compounds.

The specific reaction pathways depend on the conditions and reagents used, which can lead to a variety of derivatives .

Research indicates that 5-amino-2-(trifluoromethyl)benzimidazole exhibits significant biological activity. It has been studied for its potential as an antibacterial and antifungal agent. The compound's structural features contribute to its ability to interact with biological targets, making it a candidate for further pharmacological exploration. Toxicity assessments have shown that it is harmful if ingested and can cause skin irritation, emphasizing the need for careful handling .

The synthesis of 5-amino-2-(trifluoromethyl)benzimidazole typically involves several steps:

  • Formation of Benzimidazole: The initial step often includes the condensation of o-phenylenediamine with a carboxylic acid derivative.
  • Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved through methods such as:
    • Direct trifluoromethylation using trifluoromethylating agents (e.g., trifluoromethyl iodide).
    • Use of transition metal catalysts to facilitate the incorporation of the trifluoromethyl moiety.

These methods allow for the efficient synthesis of the compound while maintaining high yields .

5-Amino-2-(trifluoromethyl)benzimidazole has several applications across various fields:

  • Pharmaceuticals: It is explored for its potential use in drug development, particularly as an antibacterial or antifungal agent.
  • Materials Science: Due to its unique electronic properties, it may be utilized in developing advanced materials.
  • Agriculture: The compound's biological activity makes it a candidate for agricultural applications, possibly as a pesticide or herbicide .

Studies examining the interactions of 5-amino-2-(trifluoromethyl)benzimidazole with biological systems have revealed its potential effects on neuronal calcium channels and other pharmacological targets. These interactions are critical for understanding its mechanism of action and therapeutic potential. Further research is needed to elucidate these interactions fully and assess their implications in drug design .

Several compounds share structural similarities with 5-amino-2-(trifluoromethyl)benzimidazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Amino-1H-benzimidazoleAmino group on benzimidazoleBasic structure without trifluoromethyl group
4,5-Dichloro-2-(trifluoromethyl)benzimidazoleChlorine substituents on ringEnhanced reactivity due to halogen presence
2-(Trifluoromethyl)-benzimidazoleTrifluoromethyl substitution onlyLacks amino functionality
5-Methyl-2-(trifluoromethyl)benzimidazoleMethyl substitutionVariation in hydrophobicity due to methyl group

The uniqueness of 5-amino-2-(trifluoromethyl)benzimidazole lies in its combination of both amino and trifluoromethyl groups, which significantly influence its biological activity and chemical reactivity compared to similar compounds .

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

3671-66-7

Wikipedia

5-Amino-2-(trifluoromethyl)benzimidazole

Dates

Modify: 2023-08-15

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